3-(3-(Chloromethyl)phenyl)thiophene

Description

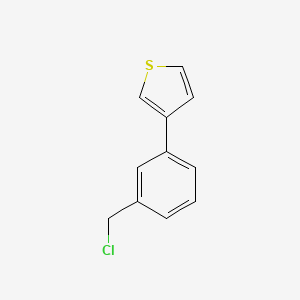

3-(3-(Chloromethyl)phenyl)thiophene is an aromatic heterocyclic compound comprising a thiophene ring linked to a phenyl group substituted with a chloromethyl (–CH₂Cl) moiety at the meta position (Figure 1). This compound is part of a broader class of chloromethyl-functionalized aromatic systems, which are pivotal intermediates in organic synthesis, materials science, and pharmaceutical research . Its structure combines the electron-rich thiophene ring with the electrophilic chloromethyl group, enabling diverse reactivity, including nucleophilic substitution, cross-coupling, and polymerization.

Synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, as demonstrated in , where aryl halides are coupled with thiophene derivatives under optimized conditions . Characterization via NMR, 13C-NMR, and mass spectrometry confirms its structural integrity and regiochemistry . The chloromethyl group enhances its utility as a precursor for further functionalization, such as introducing hydroxyl, amine, or other substituents via substitution reactions .

Properties

Molecular Formula |

C11H9ClS |

|---|---|

Molecular Weight |

208.71 g/mol |

IUPAC Name |

3-[3-(chloromethyl)phenyl]thiophene |

InChI |

InChI=1S/C11H9ClS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8H,7H2 |

InChI Key |

UZDBBVLQIRMEEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CSC=C2)CCl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

Thiophene derivatives, including 3-(3-(Chloromethyl)phenyl)thiophene, have shown significant antimicrobial properties. Research indicates that thiophene compounds can exhibit high activity against various bacterial and fungal strains. For instance, studies have demonstrated that synthesized thiophene derivatives were screened for their antibacterial activity against pathogens such as E. coli, P. aeruginosa, and S. aureus, with promising results suggesting their potential as therapeutic agents .

Drug Design:

The compound's structure allows for modifications that can enhance its biological activity. For example, derivatives based on thiophene have been explored for their ability to inhibit specific biological pathways, such as those involved in cancer progression or microbial resistance . The design of small molecular inhibitors based on thiophene frameworks has been a focus of research aimed at developing new treatments for diseases like cancer and infections.

Materials Science

Optoelectronic Applications:

Thiophene-based materials are increasingly utilized in optoelectronic devices due to their electronic properties. The incorporation of this compound into polymeric structures has been investigated for applications in organic photovoltaics and light-emitting diodes (LEDs). The compound's ability to facilitate charge transport makes it a candidate for enhancing the efficiency of these devices .

Polymeric Films:

Research has shown that polymeric films derived from thiophene can be used to modify electrode surfaces in electrochemical applications. For instance, a study reported the electrochemical deposition of thiophene derivatives on graphite electrodes, which improved the sensitivity and selectivity for detecting synthetic stimulants in forensic analysis . This modification allows for enhanced interaction with analytes, showcasing the compound's versatility in analytical chemistry.

Analytical Chemistry

Sensor Development:

The application of this compound in sensor technology is notable. Its incorporation into electrochemical sensors has been explored for the detection of various substances, including pharmaceuticals and environmental pollutants. The unique chemical properties of thiophenes enable the development of sensitive detection methods that can operate effectively under diverse conditions .

Electrochemical Studies:

Electrochemical impedance spectroscopy and square wave voltammetry have been employed to study the interactions between modified electrodes using thiophene derivatives and target analytes. These studies provide insights into the adsorption characteristics and binding affinities of different compounds, highlighting the analytical capabilities of thiophene-based materials in real-world applications .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione | E. coli | 50 µg/ml |

| P. aeruginosa | 100 µg/ml | |

| S. aureus | 50 µg/ml | |

| C. albicans | 100 µg/ml |

Table 2: Electrochemical Performance of Modified Electrodes

| Electrode Type | Sensitivity (μmol L) | Detection Limit (μg mL) |

|---|---|---|

| PThPhCF/G-modified | 1–11 | 0.43–0.56 |

| Conventional electrodes | Lower sensitivity | Higher detection limits |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section provides a systematic comparison of 3-(3-(chloromethyl)phenyl)thiophene with structurally analogous compounds, focusing on synthetic methods , reactivity , physicochemical properties , and applications .

Key Findings:

Structural Isomerism :

- The position of the chloromethyl group significantly impacts reactivity. For example, this compound (meta-substitution) exhibits distinct electronic effects compared to its para-substituted analog (3n), influencing conjugation and polymerization behavior in materials science .

- The benzyl chloride analog (3a) lacks the phenyl-thiophene linkage, reducing steric hindrance and altering nucleophilic substitution kinetics .

Synthetic Flexibility: Pd-catalyzed methods (used for 4g and 3n) offer regioselectivity and compatibility with sensitive functional groups, unlike Grignard-based approaches (e.g., in ), which require stringent temperature control . Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate requires additional steps for introducing ester and amino groups, highlighting the trade-off between complexity and functional diversity .

Applications :

- Materials Science : Chloromethyl-thiophene derivatives like 4g are precursors for conductive polymers, whereas para-substituted analogs (3n) may optimize charge transport in organic semiconductors .

- Pharmaceuticals : Compound 3a and its derivatives show antibacterial activity, while the ethyl ester analog () serves as a scaffold for kinase inhibitors or anticancer agents .

Physicochemical Properties: Chloromethyl groups enhance electrophilicity, making these compounds more reactive toward nucleophiles (e.g., amines, hydroxyls) compared to non-halogenated analogs. Thiophene rings contribute to π-conjugation, which is critical for optoelectronic applications but may reduce solubility in polar solvents compared to naphthalene-based analogs (e.g., 2-(3-(chloromethyl)phenyl)naphthalene) .

Table 2: Reactivity and Stability Comparison

| Compound | Stability in Polar Solvents | Reactivity with Nucleophiles | Thermal Stability |

|---|---|---|---|

| This compound | Moderate (THF, DMF) | High (SN2 with –CH₂Cl) | Up to 150°C |

| 3-(4-(Chloromethyl)phenyl)thiophene | Moderate | Slightly lower than 4g | Up to 160°C |

| 2-[Chloro(phenyl)methyl]thiophene (3a) | Low (decomposes in H2O) | High (benzyl chloride-like) | Up to 120°C |

Q & A

Basic: What are the optimized synthetic routes for 3-(3-(Chloromethyl)phenyl)thiophene, and how are yields improved?

Methodological Answer:

The synthesis of this compound can be achieved via palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, a step-efficient pathway involves reacting chlorinated thiophene precursors with aryl halides using Pd-PEPPSI-SIPr catalyst in tetrahydrofuran (THF) at 60°C, yielding >85% product after 24 hours . Optimization includes:

- Catalyst selection : Palladium complexes (e.g., Pd-PEPPSI-SIPr) enhance regioselectivity and reduce side reactions.

- Solvent choice : Polar aprotic solvents like THF improve reaction homogeneity.

- Temperature control : Moderate heating (60–80°C) balances reaction speed and decomposition risks.

Characterization via / NMR and HRMS validates structural integrity .

Basic: How is this compound characterized to confirm its structure?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : NMR identifies aromatic protons (δ 6.8–7.2 ppm) and chloromethyl groups (δ 4.5–4.8 ppm). NMR confirms thiophene ring carbons (125–140 ppm) and chloromethyl carbon (δ 45–50 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Matches experimental molecular ion peaks (e.g., m/z 651.1778 for CHClS) with theoretical values .

- IR Spectroscopy : Absorbance bands for C-Cl (600–800 cm) and thiophene ring vibrations (1400–1600 cm) are critical .

Advanced: How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives?

Methodological Answer:

Discrepancies often arise from regioisomeric byproducts or solvent artifacts. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating - and - couplings .

- Computational Validation : Compare experimental UV-Vis or NMR data with density functional theory (DFT)-calculated spectra (e.g., B3LYP/CAM-B3LYP) to confirm electronic transitions or conformational preferences .

- Chromatographic Purity Checks : Use HPLC with UV detection to isolate pure fractions and eliminate contaminants .

Advanced: What strategies enhance the electronic properties of this compound for organic electronics?

Methodological Answer:

Modifications focus on tuning conjugation and electron affinity:

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., sulfonyl, -SO) to lower LUMO levels, improving charge transport .

- Cross-Coupling Reactions : Attach π-conjugated units (e.g., oligophenothiazines) via Suzuki-Miyaura coupling to extend conjugation .

- Oxidation to Sulfones : Controlled oxidation of thiophene to sulfone derivatives enhances stability and n-type semiconductor behavior .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves (1-hour breakthrough time) and butyl rubber gloves (>4 hours) for direct handling. Use safety goggles and lab coats .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile chlorinated intermediates.

- Waste Disposal : Quench reactive chlorinated byproducts with aqueous sodium bicarbonate before disposal .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Effects : Bulky substituents on the phenyl ring hinder catalyst access, reducing coupling efficiency. Use smaller ligands (e.g., SIPr vs. IPr) to mitigate steric hindrance .

- Electronic Effects : Electron-deficient aryl halides (e.g., nitro-substituted) accelerate oxidative addition in Pd-catalyzed reactions. Hammett plots quantify substituent effects on reaction rates .

- Solvent Polarity : Higher polarity solvents (e.g., DMF) stabilize charged intermediates in SNAr reactions, improving yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.